molecular formula C4H5N3O2 B046245 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 933-19-7

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B046245
CAS No.: 933-19-7
M. Wt: 127.1 g/mol
InChI Key: KZVYWMJOLANZSI-UHFFFAOYSA-N
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Description

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring with two keto groups at positions 2 and 4, and a methyl group at position 6. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methylamine, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing for several hours .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The methyl group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methyl position.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of keto groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other triazine derivatives.

Properties

IUPAC Name

6-methyl-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYWMJOLANZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918523
Record name 6-Methyl-1,3,5-triazine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-19-7
Record name 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-azauracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1,3,5-triazine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is subjected to nitration?

A1: Research indicates that the nitration of this compound leads to the formation of two primary products: 2,4,6-trihydroxy-1,3,5-triazine (commonly known as cyanuric acid) and tetranitromethane. [] This suggests a cleavage of the triazine ring structure during the nitration process.

Q2: How does the reaction medium influence the nitration of a related compound, 2,4-Dimethoxy-6-methyl-1,3,5-triazine?

A2: Interestingly, the nitration of 2,4-Dimethoxy-6-methyl-1,3,5-triazine, a structurally similar compound, yields different products depending on the reaction medium used. [] While one medium results in the formation of 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine, another leads to the production of a furazan N-oxide derivative. This highlights the significant role of reaction conditions in directing the course of chemical reactions.

Q3: Can this compound be used as a building block for synthesizing other compounds?

A3: Yes, this compound can be utilized as a starting material for synthesizing more complex molecules. For instance, it can react with formamide acetals and lactam acetals to yield various condensation products. [, ] This highlights its potential as a versatile building block in organic synthesis.

Q4: What type of chemical reactions can be performed using silylated derivatives of this compound?

A4: Silylated derivatives, specifically 1,3-diaryl-6-methyl-5-trimethylsilyl-6-trimethylsilyloxy-1,3,5-triazinane-2,4-diones, can be synthesized through the reaction of O,N-Bis(trimethylsilyl) acetimidate with aromatic isocyanates. [, ] These silylated compounds can then undergo alcoholysis to remove the silyl protecting groups, leading to the formation of the corresponding 1,3-diaryl-6-methyl-1,3,5-triazine-2,4(1H,3H)-diones. This demonstrates the utility of silyl protecting groups in organic synthesis, enabling specific modifications to be made to the triazine ring system.

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